molecular formula C10H7ClFN3O2 B1463860 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338667-00-7

1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1463860
CAS No.: 1338667-00-7
M. Wt: 255.63 g/mol
InChI Key: YDPAMHUYLIYTRS-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₁₅H₁₀ClFN₄O₂, molar mass: 332.72 g/mol) features a triazole core substituted with a 2-chloro-4-fluorobenzyl group at position 1 and a pyridin-4-yl moiety at position 5 .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-3-7(12)2-1-6(8)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPAMHUYLIYTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClFN3O2C_{12}H_{11}ClFN_3O_2 with a molecular weight of 283.69 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the Huisgen cycloaddition. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi.

  • Case Study : A study evaluated several triazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating potent antibacterial properties .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

  • Research Findings : In vitro assays revealed that certain triazole compounds significantly inhibited COX-1 and COX-2 activities. For instance, IC50 values were reported at 19.45 μM for COX-1 and 23.8 μM for COX-2 inhibition . These findings suggest a potential role in treating inflammatory diseases.

Xanthine Oxidase Inhibition

Another area of research focuses on the inhibition of xanthine oxidase, an enzyme involved in uric acid production.

  • Study Insights : In a study evaluating various triazole derivatives as xanthine oxidase inhibitors, one derivative exhibited submicromolar potency. Kinetic studies indicated that it acted as a mixed-type inhibitor . This suggests potential applications in treating conditions like gout.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes such as COX and xanthine oxidase, these compounds can modulate inflammatory responses and uric acid levels.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may contribute to the observed antimicrobial effects.

Data Summary

Activity TypeTarget Enzyme/OrganismIC50/MIC ValueReference
AntibacterialVarious Gram-positive/negative bacteriaMIC comparable to standard antibiotics
Anti-inflammatoryCOX-119.45 μM
Anti-inflammatoryCOX-223.8 μM
Xanthine oxidase inhibitionXanthine oxidaseSubmicromolar range

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anti-inflammatory effects. For instance, a study highlighted the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a triazole moiety, which showed significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells. The compounds activated the Nrf2-HO-1 signaling pathway, reducing reactive oxygen species (ROS) production and alleviating inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various bacterial strains and fungi. A recent study indicated that compounds containing the triazole structure demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of triazole derivatives is another area of research interest. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, specific triazole derivatives were tested against glioblastoma cell lines, showing promising results in reducing cell viability and promoting apoptotic pathways .

Case Study 1: Anti-inflammatory Mechanism Exploration

A series of experiments were conducted using microglial BV-2 cells treated with LPS to mimic neuroinflammation. The introduction of 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives resulted in a marked decrease in NO production and inflammatory cytokine levels. Molecular docking studies suggested that these compounds bind effectively to Nrf2-related sites, enhancing their anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

In vitro assays were performed to assess the antimicrobial activity of synthesized triazole derivatives against various pathogens. The results indicated that certain derivatives exhibited high potency against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Table 1: Biological Activities of Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineResult
e2Anti-inflammatoryBV-2 Microglial CellsReduced IL-6, TNF-α levels
e16AnticancerLN229 GlioblastomaInduced apoptosis; reduced cell viability
e20AntimicrobialE. coliInhibition zone: 15 mm

Table 2: Synthesis Overview

Synthesis MethodReaction TypeYield (%)
Nucleophilic substitutionTriazole formation85
CycloadditionTriazole ring formation90

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns : The position of chloro/fluoro substituents on the benzyl group (e.g., 2-chloro-4-fluoro vs. 4-chloro-2-fluoro) influences electronic properties and steric interactions .
  • Functional Groups : Carboxamides (e.g., ) may exhibit better cell permeability than carboxylic acids due to reduced acidity and zwitterionic character .

Key Observations :

  • Antibacterial Activity: The 2-aminophenyl analog demonstrates broad-spectrum activity, likely due to the amine group enhancing target binding .
  • Antitumor Potential: Substituents like trifluoromethyl (CF₃) or thiazole rings improve activity against cancer cells, possibly through enhanced hydrophobic interactions .
  • Acidity Limitations: Carboxylic acids may exhibit reduced cellular uptake compared to amides, as acidity promotes non-specific binding .

Physicochemical Properties

  • Lipophilicity: The target compound’s 2-chloro-4-fluorobenzyl and pyridyl groups likely increase logP compared to less halogenated analogs (e.g., 2-aminophenyl derivative).
  • Solubility : Carboxylic acids generally exhibit moderate aqueous solubility, but bulky aromatic groups (e.g., pyridin-4-yl) may reduce it .
  • Molecular Weight : The target compound (332.72 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), suggesting favorable oral bioavailability .

Preparation Methods

General Synthetic Route

The preparation of this compound generally involves the following key steps:

  • Step 1: Synthesis of 2-chloro-4-fluorobenzyl azide
    The azide intermediate is prepared by nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is typically stirred overnight at ambient temperature, followed by extraction and purification by column chromatography.

  • Step 2: Preparation of the alkyne precursor with a carboxylic acid group
    A suitable alkyne bearing a carboxylic acid functionality at the 4-position is synthesized or procured. This can be a propargylated carboxylic acid derivative or a similar compound, often prepared by propargylation of a carboxylic acid precursor under basic conditions (e.g., NaHCO3 in DMF).

  • Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
    The azide and alkyne are reacted in a mixed solvent system (tert-butanol, water, and tetrahydrofuran) in the presence of copper sulfate and sodium ascorbate as the catalytic system. The reaction is typically refluxed at around 70 °C for 6 hours. The progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is extracted with dichloromethane, washed, dried, and concentrated to yield the crude triazole product.

  • Step 4: Purification and isolation
    The crude product is purified by recrystallization from ethyl acetate or by column chromatography to afford the pure this compound.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Azide formation 2-chloro-4-fluorobenzyl chloride, sodium azide, DMSO, room temp, overnight Nucleophilic substitution to form benzyl azide
Alkyne synthesis Propargyl bromide, NaHCO3, DMF, 90°C, 36 h Propargylation of carboxylic acid precursor
CuAAC reaction Azide, alkyne, CuSO4·5H2O (0.6 mmol), sodium ascorbate (1 mmol), t-BuOH/H2O/THF (1:1:1), reflux 70°C, 6 h Catalytic cycloaddition to form triazole ring
Purification Extraction with DCM, washing with brine and NaCl solution, drying over Na2SO4, recrystallization from ethyl acetate Standard workup and purification

Representative Experimental Procedure

  • To a reaction flask, 3 mmol of the alkyne carboxylic acid derivative and 3.6 mmol of 2-chloro-4-fluorobenzyl azide are added along with 70 mL each of tert-butanol, water, and tetrahydrofuran.
  • Copper sulfate pentahydrate (0.6 mmol) and sodium ascorbate (1 mmol) are added to the mixture.
  • The reaction mixture is stirred and refluxed at 70 °C for 6 hours.
  • Completion is confirmed by TLC analysis.
  • The mixture is extracted with dichloromethane (3 × 100 mL), and the combined organic layers are washed with saturated sodium chloride solution and brine, then dried over anhydrous sodium sulfate.
  • The solvent is removed under vacuum to yield crude product, which is purified by recrystallization from ethyl acetate to afford the pure triazole carboxylic acid.

Research Findings and Yields

  • The CuAAC reaction typically proceeds with high regioselectivity, affording the 1,4-disubstituted triazole exclusively.
  • Yields reported for similar triazole-carboxylic acid derivatives range from 70% to 85% after purification.
  • The reaction conditions are mild and tolerant of various functional groups, making this method versatile for synthesizing substituted triazole acids.
  • Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Step Description Conditions/Notes Yield Range (%)
Azide formation Substitution of benzyl chloride with sodium azide DMSO, room temperature, overnight >90 (crude)
Alkyne synthesis Propargylation of carboxylic acid precursor NaHCO3, DMF, 90 °C, 36 h 80-90
CuAAC cycloaddition Azide + alkyne, CuSO4 + sodium ascorbate catalyst t-BuOH/H2O/THF, reflux 70 °C, 6 h 70-85
Purification Extraction, washing, recrystallization Ethyl acetate Purity >95%

Q & A

Basic: What are the recommended synthetic routes for 1-(2-chloro-4-fluorobenzyl)-1H-1,3-triazole-4-carboxylic acid?

Answer:
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. For example:

  • Step 1: Prepare 2-chloro-4-fluorobenzyl azide by reacting 2-chloro-4-fluorobenzyl chloride with sodium azide.
  • Step 2: React with a propiolate ester (e.g., methyl propiolate) under Cu(I) catalysis to form the triazole core .
  • Step 3: Hydrolyze the ester group (e.g., methyl ester) to the carboxylic acid using aqueous HCl or NaOH under reflux .

Key Considerations:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-85%) .

Advanced: How can reaction conditions be optimized to address low yields in triazole ring formation?

Answer:
Low yields often arise from competing side reactions (e.g., alkyne dimerization). Mitigation strategies include:

  • Catalyst Optimization: Use Cu(I) complexes (e.g., CuI with TBTA ligand) to enhance regioselectivity and reduce side products .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of azides and alkynes.
  • Temperature Control: Maintain 40–60°C to balance reaction rate and selectivity .
  • Additives: Ascorbic acid reduces Cu(II) to Cu(I), sustaining catalytic activity .

Data Example:

Catalyst SystemSolventYield (%)
CuI/TBTADMF82
CuSO₄·NaAscH₂O/t-BuOH75

Basic: What analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., benzyl protons at δ 5.5–6.0 ppm; triazole C4-carboxylic acid at ~165 ppm) .
    • 19F NMR: Identify fluorine environments (δ -110 to -120 ppm for aromatic F) .
  • X-ray Crystallography: Resolve stereochemical ambiguities and validate triazole-benzyl geometry .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can conflicting NMR data for diastereomers be resolved?

Answer:
Diastereomers (if present) may show overlapping signals. Strategies include:

  • Variable Temperature NMR: Lower temperatures (e.g., 253 K) slow rotation, splitting merged peaks .
  • COSY/NOESY: Identify through-space couplings to assign substituent orientations .
  • Chiral Derivatization: Use enantiopure reagents (e.g., Mosher’s acid) to distinguish stereoisomers .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing:
    • Thermal Stress: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
    • Photostability: Expose to UV light (ICH Q1B) to detect photo-oxidation products .
  • Recommended Storage: -20°C in amber vials under argon; avoid prolonged exposure to moisture .

Advanced: What mechanistic insights explain unexpected hydrolysis of the triazole ring?

Answer:
Acid/base-mediated ring-opening can occur via:

  • Protonation at N2: Weakens the triazole ring, leading to cleavage in strong acids (e.g., conc. H₂SO₄).
  • Nucleophilic Attack: Hydroxide ions at elevated temperatures may hydrolyze the triazole to form amide intermediates .
    Mitigation: Use buffered conditions (pH 6–8) during hydrolysis of the ester group .

Basic: What biological assays are suitable for evaluating its therapeutic potential?

Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
  • Cellular Uptake Studies: Radiolabel the compound (³H/¹⁴C) to quantify permeability in Caco-2 monolayers .
  • In Vitro Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, F), methyl, or nitro groups at benzyl positions.
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
  • Data Analysis: Correlate logP (lipophilicity) with cellular activity to optimize bioavailability .

Example SAR Table:

R GrouplogPIC₅₀ (μM)
2-Cl-4-F2.10.8
2,6-diF1.91.2
4-NO₂2.43.5

Basic: What safety precautions are essential during handling?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of fine powders.
  • Waste Disposal: Neutralize acidic/basic residues before disposing via certified hazardous waste services .

Advanced: How can researchers address discrepancies in reported synthetic yields?

Answer:
Contradictions may arise from:

  • Purity of Starting Materials: Impurities in benzyl chloride or azides reduce yields; purify via column chromatography .
  • Catalyst Loading: Excess Cu(I) (>10 mol%) promotes side reactions; optimize to 2–5 mol% .
  • Scale Effects: Pilot small-scale reactions (0.1–1.0 mmol) before scaling up to identify bottlenecks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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